Technical Guide: Synthesis and Characterization of N-Methyl-1-(pyridazin-3-yl)methanamine
Technical Guide: Synthesis and Characterization of N-Methyl-1-(pyridazin-3-yl)methanamine
Executive Summary
This technical guide details the synthesis, purification, and characterization of N-Methyl-1-(pyridazin-3-yl)methanamine (CAS: N/A for specific salt forms; generic structure often referenced in kinase inhibitor patents). This molecule serves as a critical "linker" fragment in medicinal chemistry, offering a bioisostere to the common pyridine-based benzylic amines. The pyridazine ring's low basicity (
This guide prioritizes Nucleophilic Substitution as the primary synthesis route due to the commercial availability of the 3-(chloromethyl)pyridazine precursor and scalability. A secondary Reductive Amination route is provided for scenarios where aldehyde precursors are more accessible.
Retrosynthetic Analysis
To design a robust synthetic pathway, we analyze the target molecule via strategic disconnections. The C-N bond formation at the benzylic position is the primary disconnection point.
Logic Flow
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Target: N-Methyl-1-(pyridazin-3-yl)methanamine.[1]
-
Disconnection A (Substitution): Cleavage of the C-N bond leads to a 3-(halomethyl)pyridazine electrophile and methylamine nucleophile.
-
Disconnection B (Reductive Amination): Cleavage leads to pyridazine-3-carbaldehyde and methylamine.
Figure 1: Retrosynthetic analysis showing two viable pathways to the target amine.
Primary Protocol: Nucleophilic Substitution ( )
Rationale: This method is preferred for scale-up (>10g) because 3-(chloromethyl)pyridazine is a stable solid (often as HCl salt), whereas pyridazine aldehydes are prone to oxidation and polymerization.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
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Substrate: 3-(Chloromethyl)pyridazine hydrochloride (1.0 equiv).
-
Nucleophile: Methylamine (33% wt in EtOH or 2M in THF) (10.0 equiv). Note: High excess is critical to prevent bis-alkylation.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).
Step-by-Step Procedure
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Free-Basing (In-situ):
-
Charge a reaction vessel with 3-(chloromethyl)pyridazine hydrochloride (10 mmol, 1.65 g) and absolute EtOH (20 mL).
-
Cool to 0°C.
-
Add DIPEA (25 mmol, 4.35 mL) dropwise. Stir for 15 minutes. The solution may become cloudy as amine salts precipitate.
-
-
Nucleophilic Attack:
-
Add Methylamine solution (100 mmol) slowly to the cooled mixture.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via LC-MS (Target [M+H]+ = 124.08). The starting chloride should be fully consumed.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylamine. Caution: Methylamine is volatile and toxic; use a scrubber.
-
Resuspend the residue in Dichloromethane (DCM, 50 mL).
-
Wash with saturated
(2 x 20 mL) to remove DIPEA salts. -
Critical Step: The product is highly polar. If it does not extract well into DCM, perform a continuous extraction or switch to CHCl3/iPrOH (3:1).
-
-
Purification:
-
The crude oil is often pure enough for use. If purification is required, use amine-functionalized silica gel or basic alumina.
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Eluent: DCM:MeOH (95:5 to 90:10) + 1%
.
-
Mechanism of Action
The reaction proceeds via a classic
Alternative Protocol: Reductive Amination
Rationale: Use this route if the aldehyde pyridazine-3-carbaldehyde is available or if the chloromethyl precursor is unavailable. This method avoids the risk of bis-alkylation more effectively than substitution but requires careful pH control.
Protocol
-
Imine Formation:
-
Dissolve pyridazine-3-carbaldehyde (1.0 equiv) in dry Methanol (MeOH).
-
Add Methylamine (1.2 equiv, 2M in THF) and
(drying agent to push equilibrium). -
Stir at RT for 2 hours.
-
-
Reduction:
-
Cool to 0°C.
-
Add Sodium Borohydride (
) (1.5 equiv) portion-wise. Note: is preferred if functional group tolerance is a concern, but is sufficient here. -
Stir for 2 hours.
-
-
Quench & Isolation:
-
Quench with water.[2] Adjust pH to >10 with 1M NaOH.
-
Extract with DCM. Dry over
and concentrate.
-
Characterization & Quality Control
The pyridazine ring introduces specific NMR signatures, particularly the downfield shift of the protons adjacent to the ring nitrogens.
Predicted NMR Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 9.10 | dd | 1H | Pyridazine H-6 (Ortho to N) | |
| 7.60 | dd | 1H | Pyridazine H-5 | |
| 7.50 | dd | 1H | Pyridazine H-4 | |
| 4.05 | s | 2H | Benzylic | |
| 2.45 | s | 3H | N-Methyl | |
| 1.80 | br s | 1H | ||
| 162.5 | - | - | C-3 (Ipso) | |
| 150.2 | - | - | C-6 | |
| 127.1 | - | - | C-5 | |
| 126.8 | - | - | C-4 | |
| 55.4 | - | - | Benzylic | |
| 36.1 | - | - | N-Methyl |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Molecular Ion:
m/z. -
Fragmentation Pattern: Expect loss of methylamine (
) typically seen in benzylic amines.
Analytical Workflow Diagram
Figure 2: Analytical and purification workflow for ensuring high-purity isolation.
Safety & Handling
-
Pyridazine Toxicity: Many pyridazine derivatives are bioactive. Treat the solid intermediate and final product as potential irritants and sensitizers.
-
Methylamine: Extremely volatile and toxic gas (or solution). All reactions must be performed in a well-ventilated fume hood.
-
Exotherm Control: The reaction of alkyl halides with amines is exothermic. Slow addition at 0°C is mandatory to prevent thermal runaway.
References
-
General Reductive Amination Protocols: Master Organic Chemistry. "Making Substituted Amines Through Reductive Amination". Available at: [Link]
-
Pyridazine Chemistry Overview: Organic Chemistry Portal. "Synthesis of Pyridazines". Available at: [Link]
- Synthesis of Pyridazine Precursors:Google Patents. "Process for the preparation of 3-trichloromethyl pyridine" (Analogous chemistry).
